3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Description
The compound 3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a complex benzofuran derivative characterized by a 1-oxo-1,3-dihydro-2-benzofuran core substituted with two distinct phenyl groups and a carboxylic acid moiety. Key structural features include:
- Phenyl Group 1: 5-Anilino (phenylamino), 2-ethoxy, and 4-methyl substituents.
- Phenyl Group 2: 4-Diethylamino and 2-hydroxy substituents.
- Benzofuran Core: A 1-oxo group at position 1 and a carboxylic acid at position 5.
Properties
CAS No. |
70815-14-4 |
|---|---|
Molecular Formula |
C34H34N2O6 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-(5-anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C34H34N2O6/c1-5-36(6-2)24-14-16-26(30(37)19-24)34(27-18-22(32(38)39)13-15-25(27)33(40)42-34)28-20-29(21(4)17-31(28)41-7-3)35-23-11-9-8-10-12-23/h8-20,35,37H,5-7H2,1-4H3,(H,38,39) |
InChI Key |
HHRJYJYCVVVXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC(=C3)C(=O)O)C(=O)O2)C4=C(C=C(C(=C4)NC5=CC=CC=C5)C)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route is as follows:
-
Step 1: Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde
- React 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride to obtain 4-(diethylamino)-2-hydroxybenzaldehyde.
-
Step 2: Synthesis of 2-Ethoxy-4-methyl-5-(phenylamino)benzaldehyde
- React 2-ethoxy-4-methyl-5-nitrobenzaldehyde with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain 2-ethoxy-4-methyl-5-(phenylamino)benzaldehyde.
-
Step 3: Formation of Isobenzofuran-1,3-dione Intermediate
- Condense the two aldehyde intermediates obtained in steps 1 and 2 with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the isobenzofuran-1,3-dione intermediate.
-
Step 4: Final Cyclization and Carboxylation
- Cyclize the intermediate obtained in step 3 under acidic conditions to form the final product, 3-(4-(diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation Reactions
- The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction Reactions
- The nitro groups in the intermediates can be reduced to amines.
- Common reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
-
Substitution Reactions
- The diethylamino group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed
- Oxidation of the hydroxyphenyl group can lead to quinone derivatives.
- Reduction of nitro groups results in the formation of amines.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology
- Potential applications in the design of biologically active compounds.
- Investigated for its interactions with biological macromolecules.
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its potential therapeutic properties.
Industry
- Utilized in the production of advanced materials.
- Investigated for its applications in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared with structurally related benzofuran and heterocyclic derivatives (Table 1).
Table 1: Structural Comparison
*Calculated based on structural formula.
Electronic and Steric Effects
- Diethylamino vs.
- Hydroxyl and Carboxylic Acid Groups : These polar groups facilitate hydrogen bonding, contrasting with ester derivatives (e.g., ), which may reduce aqueous solubility but improve target specificity .
- Anilino vs. Chloro Substituents: The anilino group (electron-rich) in the target compound offers nucleophilic reactivity, unlike chloro-substituted analogs (e.g., ), which are more electrophilic .
Biological Activity
3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a complex organic compound characterized by multiple functional groups that may contribute to its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C34H34N2O6
- Molecular Weight : 566.6 g/mol
- IUPAC Name : this compound
- CAS Number : 70815-14-4
Synthesis
The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as:
- Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde .
- Formation of 2-Ethoxy-4-methyl-5-(phenylamino)benzaldehyde .
- Condensation with phthalic anhydride to form an isobenzofuran intermediate .
- Final cyclization and carboxylation to yield the target compound .
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways critical for cellular responses.
- DNA Intercalation : The compound may intercalate into DNA strands, potentially altering gene expression and cellular processes .
Cytotoxicity and Anticancer Potential
The presence of the benzofuran moiety in the compound may confer anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways . Further investigation into this compound's cytotoxic effects against different cancer cell lines is warranted.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
